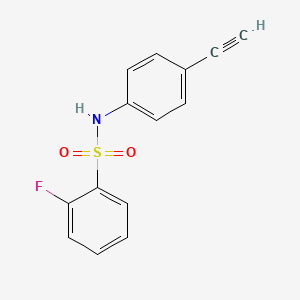

N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide

説明

N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 2-fluorobenzenesulfonamide core linked to a 4-ethynylphenyl group. Sulfonamides are widely explored in medicinal chemistry for their roles as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial agents. The ethynyl group may also facilitate applications in click chemistry for bioconjugation or polymer synthesis .

特性

IUPAC Name |

N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2S/c1-2-11-7-9-12(10-8-11)16-19(17,18)14-6-4-3-5-13(14)15/h1,3-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHKLSKOWVHBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, which is used to form the carbon-carbon bond between the ethynyl group and the phenyl ring. This reaction employs a palladium catalyst and a copper co-catalyst under mild conditions . The general reaction conditions involve the use of a base such as triethylamine or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound.

化学反応の分析

Types of Reactions

N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the nitro group results in the formation of an amine.

科学的研究の応用

N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its antimicrobial and anticancer properties.

作用機序

The mechanism of action of N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains .

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide and selected analogs:

Key Observations:

- Ethynyl vs. Hydrophilic Groups : The ethynyl group in the target compound contrasts with hydrophilic substituents like hydroxyl (in and ) or methoxy (in ), which may reduce solubility in aqueous environments but enhance lipid membrane permeability.

- Fluorine Position : The 2-fluorine substitution in the target compound and introduces steric and electronic effects distinct from nitro (in ) or unsubstituted (in ) analogs. Fluorine’s electronegativity may strengthen hydrogen bonding or alter metabolic stability .

- Heterocyclic Modifications : Compound incorporates a pyrimidine ring, enabling π-π stacking or hydrogen bonding in biological targets, unlike the ethynyl group’s linear geometry .

Physicochemical Properties

- pKa and Solubility : The target compound’s sulfonamide group (pKa ~10-11) is less acidic than nitro-substituted analogs (e.g., , pKa ~7-8 for nitro groups). Ethynyl’s hydrophobicity may lower aqueous solubility compared to hydroxyl-containing analogs (e.g., ) .

- Thermal Stability : Ethynyl groups may reduce thermal stability compared to saturated alkyl chains (e.g., ), though fluorine could mitigate this via enhanced intermolecular interactions .

生物活性

N-(4-Ethynylphenyl)-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide is CHFNOS, with a molecular weight of approximately 275.298 g/mol. The compound features an ethynyl group, which is known for its ability to participate in π-π interactions, enhancing binding affinity to biological targets. The presence of fluorine in the structure contributes to its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 275.298 g/mol |

| Boiling Point | 402.6 ± 55.0 °C |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 197.3 ± 31.5 °C |

N-(4-Ethynylphenyl)-2-fluorobenzenesulfonamide exhibits its biological activity primarily through enzyme inhibition. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth. This mechanism is similar to that of traditional sulfonamide antibiotics.

Antimicrobial Properties

Research indicates that N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide has demonstrated antimicrobial activity against various bacterial strains. A study reported that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad-spectrum antimicrobial effect.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented:

- Dihydropteroate Synthase (DHPS) : By mimicking PABA, it competes with this enzyme, crucial for folate biosynthesis in bacteria.

- Carbonic Anhydrase : Preliminary studies suggest that it may also inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues.

Case Studies

- In Vitro Studies : A series of in vitro experiments were conducted to assess the inhibitory effects of N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide on bacterial cultures. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against tested strains.

- In Vivo Efficacy : In animal models, the compound was evaluated for its potential as an antibiotic treatment. Mice infected with resistant bacterial strains showed significant recovery when treated with N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of N-(4-ethynylphenyl)-2-fluorobenzenesulfonamide has not been extensively studied; however, preliminary data suggest favorable absorption and distribution characteristics due to its lipophilic nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。